Cas no 2228346-03-8 ({1-(4-chloro-3-methoxyphenyl)methylcyclopropyl}methanol)

{1-(4-chloro-3-methoxyphenyl)methylcyclopropyl}methanol 化学的及び物理的性質
名前と識別子
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- {1-(4-chloro-3-methoxyphenyl)methylcyclopropyl}methanol
- 2228346-03-8
- EN300-1976233
- {1-[(4-chloro-3-methoxyphenyl)methyl]cyclopropyl}methanol
-
- インチ: 1S/C12H15ClO2/c1-15-11-6-9(2-3-10(11)13)7-12(8-14)4-5-12/h2-3,6,14H,4-5,7-8H2,1H3
- InChIKey: DDRXUXIBESCRIT-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1OC)CC1(CO)CC1
計算された属性
- せいみつぶんしりょう: 226.0760574g/mol
- どういたいしつりょう: 226.0760574g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
{1-(4-chloro-3-methoxyphenyl)methylcyclopropyl}methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1976233-0.05g |
{1-[(4-chloro-3-methoxyphenyl)methyl]cyclopropyl}methanol |
2228346-03-8 | 0.05g |
$707.0 | 2023-09-16 | ||
Enamine | EN300-1976233-10.0g |
{1-[(4-chloro-3-methoxyphenyl)methyl]cyclopropyl}methanol |
2228346-03-8 | 10g |
$4052.0 | 2023-06-02 | ||
Enamine | EN300-1976233-1g |
{1-[(4-chloro-3-methoxyphenyl)methyl]cyclopropyl}methanol |
2228346-03-8 | 1g |
$842.0 | 2023-09-16 | ||
Enamine | EN300-1976233-0.5g |
{1-[(4-chloro-3-methoxyphenyl)methyl]cyclopropyl}methanol |
2228346-03-8 | 0.5g |
$809.0 | 2023-09-16 | ||
Enamine | EN300-1976233-0.1g |
{1-[(4-chloro-3-methoxyphenyl)methyl]cyclopropyl}methanol |
2228346-03-8 | 0.1g |
$741.0 | 2023-09-16 | ||
Enamine | EN300-1976233-2.5g |
{1-[(4-chloro-3-methoxyphenyl)methyl]cyclopropyl}methanol |
2228346-03-8 | 2.5g |
$1650.0 | 2023-09-16 | ||
Enamine | EN300-1976233-10g |
{1-[(4-chloro-3-methoxyphenyl)methyl]cyclopropyl}methanol |
2228346-03-8 | 10g |
$3622.0 | 2023-09-16 | ||
Enamine | EN300-1976233-1.0g |
{1-[(4-chloro-3-methoxyphenyl)methyl]cyclopropyl}methanol |
2228346-03-8 | 1g |
$943.0 | 2023-06-02 | ||
Enamine | EN300-1976233-5.0g |
{1-[(4-chloro-3-methoxyphenyl)methyl]cyclopropyl}methanol |
2228346-03-8 | 5g |
$2732.0 | 2023-06-02 | ||
Enamine | EN300-1976233-0.25g |
{1-[(4-chloro-3-methoxyphenyl)methyl]cyclopropyl}methanol |
2228346-03-8 | 0.25g |
$774.0 | 2023-09-16 |
{1-(4-chloro-3-methoxyphenyl)methylcyclopropyl}methanol 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
{1-(4-chloro-3-methoxyphenyl)methylcyclopropyl}methanolに関する追加情報
Research Brief on {1-(4-chloro-3-methoxyphenyl)methylcyclopropyl}methanol (CAS: 2228346-03-8) in Chemical Biology and Pharmaceutical Applications
The compound {1-(4-chloro-3-methoxyphenyl)methylcyclopropyl}methanol (CAS: 2228346-03-8) has recently emerged as a promising candidate in chemical biology and pharmaceutical research. This cyclopropyl-containing derivative exhibits unique structural features that make it a valuable scaffold for drug discovery and development. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules targeting various disease pathways.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a building block for novel kinase inhibitors. Researchers utilized its chiral center and rigid cyclopropyl moiety to develop selective inhibitors of protein kinases involved in inflammatory pathways. The study reported significant improvements in binding affinity (IC50 values in the low nanomolar range) when this scaffold was incorporated into lead compounds targeting p38 MAP kinase.
In the field of CNS drug discovery, {1-(4-chloro-3-methoxyphenyl)methylcyclopropyl}methanol has shown particular promise. A recent patent application (WO2023056421) describes its use in the synthesis of novel serotonin receptor modulators. The compound's ability to cross the blood-brain barrier, combined with its metabolic stability, makes it an attractive starting point for developing treatments for neurological disorders.
Metabolic studies of this compound have revealed interesting pharmacokinetic properties. Research published in Drug Metabolism and Disposition (2024) demonstrated that the methanol group undergoes rapid oxidation to the corresponding aldehyde, followed by conversion to a carboxylic acid metabolite. This metabolic pathway appears to contribute to the compound's favorable clearance profile while maintaining therapeutic activity.
The synthetic accessibility of {1-(4-chloro-3-methoxyphenyl)methylcyclopropyl}methanol has also been a focus of recent investigations. A 2024 paper in Organic Process Research & Development described an improved asymmetric synthesis route that achieves >99% enantiomeric excess using a novel chiral catalyst system. This advancement addresses previous challenges in obtaining the compound in optically pure form for pharmaceutical applications.
Emerging applications in targeted drug delivery systems have further expanded the utility of this compound. Researchers have recently conjugated it to nanoparticle carriers, leveraging its chemical handle (the methanol group) for bioconjugation. Early results suggest these conjugates show enhanced tumor accumulation in preclinical models, particularly for triple-negative breast cancer.
As research continues, {1-(4-chloro-3-methoxyphenyl)methylcyclopropyl}methanol (CAS: 2228346-03-8) demonstrates growing importance in medicinal chemistry. Its versatility as a synthetic intermediate, combined with its inherent biological activity, positions it as a valuable tool for developing next-generation therapeutics across multiple disease areas. Future studies are expected to explore its potential in combination therapies and as a core structure for fragment-based drug discovery.
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